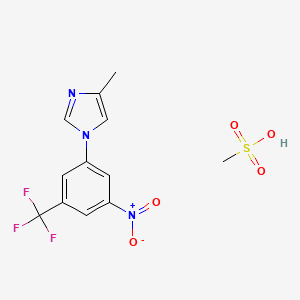![molecular formula C7H4N6OS B3015995 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 73351-82-3](/img/structure/B3015995.png)
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazolo[3,2-a]pyrimidin-5-one group and a 1H-1,2,3,4-tetrazol-5-yl group. Thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . The 1H-1,2,3,4-tetrazol-5-yl group is a type of tetrazole, which is a class of five-membered ring heterocyclic compounds that contain four nitrogen atoms and one carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are typically determined experimentally .Scientific Research Applications
Synthesis Techniques
A key area of research regarding 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its synthesis. An efficient method for synthesizing new thiazolopyrimidinones, which may include this compound, was developed using microwave irradiation, showcasing an innovative approach to creating these molecules (Djekou et al., 2006). Moreover, a one-pot three-component reaction method has been employed for synthesizing novel tetrazole derivatives containing fused thiazolo[3,2-a]pyrimidines, demonstrating another efficient synthesis strategy (Khalifa et al., 2017).
Antibacterial and Antitubercular Activities
Research has been conducted on the antibacterial and antitubercular properties of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones. These compounds, synthesized through thiophene ring closure and further modifications, have shown significant antibacterial and antitubercular activities, suggesting potential applications in treating infections and tuberculosis (Cai et al., 2016).
Antimicrobial Properties
The antimicrobial properties of thiazolo[3,2-a]pyrimidin-5-one derivatives have been a focus of study. For example, novel tetrazoles clubbed with pyrimidine showed promising antibacterial and antifungal activity, indicating their potential use in combating various infections (Bhoge et al., 2021).
Antioxidant and Antiproliferative Activities
Compounds derived from thiazolo[3,2-a]pyrimidin-5-one have been studied for their antioxidant properties. Pyrimidine derivatives prepared via Multicomponent Cyclocondensation Reactions (MCRs) have shown potential as corrosion inhibitors and possess significant antioxidant capabilities (Akbas et al., 2018). Additionally, thiazole/benzothiazole fused pyranopyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Nagaraju et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2H-tetrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N6OS/c14-6-4(5-9-11-12-10-5)3-8-7-13(6)1-2-15-7/h1-3H,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCACIJTXLQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
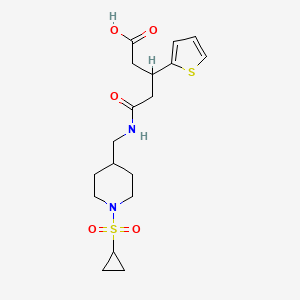
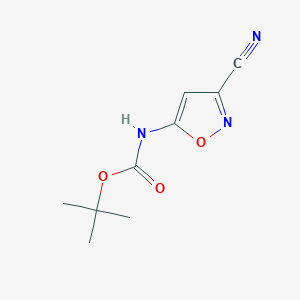
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
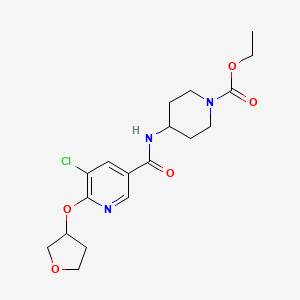
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)


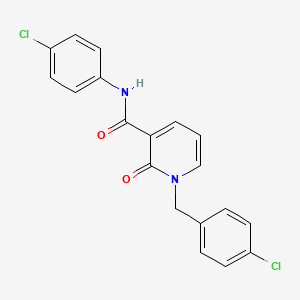
![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)
